An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 5-amino-2-phenylthiazole-4-carboxylate
An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 5-amino-2-phenylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This heterocyclic system is a key pharmacophore in drugs exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] Ethyl 5-amino-2-phenylthiazole-4-carboxylate, the subject of this guide, is a member of this important class of compounds. Its structural features, a combination of an amino group, a phenyl ring, and an ethyl carboxylate substituent on the thiazole core, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[4][5] A thorough understanding of its chemical structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new drug candidates.
This guide provides a comprehensive analysis of the chemical structure of Ethyl 5-amino-2-phenylthiazole-4-carboxylate, detailing the key analytical techniques employed for its characterization. As a senior application scientist, the following sections will not only present the data but also explain the underlying principles and the rationale behind the experimental choices, ensuring a deep and practical understanding for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 5-amino-2-phenylthiazole-4-carboxylate is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [5] |
| Molecular Weight | 248.3 g/mol | [5] |
| Appearance | White to Yellow powder/crystal | |
| Melting Point | 168.0 to 173.0 °C | |
| SMILES | CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)N | [6] |
| InChIKey | NTACPCDBVTXTTE-UHFFFAOYSA-N | [6] |
Synthesis and Structural Elucidation Workflow
The structural confirmation of a newly synthesized or sourced compound like Ethyl 5-amino-2-phenylthiazole-4-carboxylate follows a logical and systematic workflow. This process ensures the identity and purity of the compound before its use in further research and development.
Caption: Workflow for the synthesis and structural elucidation of a chemical compound.
Spectroscopic Analysis: Unveiling the Molecular Architecture
Spectroscopic techniques are the cornerstone of chemical structure determination. Each method provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For Ethyl 5-amino-2-phenylthiazole-4-carboxylate, the expected signals are:
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Ethyl Group (CH₂CH₃): A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, showing their coupling to each other.
-
Amino Group (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Phenyl Group (-C₆H₅): A multiplet in the aromatic region, corresponding to the five protons on the phenyl ring. The substitution pattern can sometimes be discerned from the splitting pattern.
-
Thiazole Ring: While there are no protons directly on the thiazole ring in this specific molecule, their absence is a key piece of information.
Experimental Data Reference: A ¹H NMR spectrum for Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate is available, which is an alternative nomenclature for the same compound.[7]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Key expected signals include:
-
Ethyl Group: Two distinct signals for the methylene and methyl carbons.
-
Carbonyl Group (-C=O): A signal in the downfield region (around 160-180 ppm), characteristic of an ester carbonyl.
-
Thiazole Ring Carbons: Three signals corresponding to the C2, C4, and C5 carbons of the thiazole ring. The chemical shifts are influenced by the substituents.
-
Phenyl Ring Carbons: Typically four signals for the six carbons of the phenyl ring due to symmetry (ipso, ortho, meta, and para carbons).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Key Expected Vibrational Bands:
-
N-H Stretching: A pair of sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.
-
C=O Stretching: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ characteristic of a conjugated ester carbonyl group.
-
C=N and C=C Stretching: Medium to weak bands in the 1500-1650 cm⁻¹ region, corresponding to the vibrations of the thiazole and phenyl rings.
-
C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.
Interpretation Note: The conjugation of the ester with the thiazole ring is expected to lower the C=O stretching frequency compared to a non-conjugated ester.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which will confirm the molecular weight of 248.3 g/mol .
-
Loss of the Ethoxy Group (-OC₂H₅): A common fragmentation pathway for ethyl esters, leading to a fragment ion at m/z [M - 45]⁺.
-
Loss of the Ethyl Group (-C₂H₅): Fragmentation resulting in a fragment ion at m/z [M - 29]⁺.
-
Cleavage of the Thiazole Ring: The thiazole ring can undergo characteristic fragmentation, although these pathways can be complex.[2][9]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the major fragment ions to support the proposed structure.
Crystallographic Analysis: The Definitive 3D Structure
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a crystal structure for the exact title compound was not found in the initial searches, the crystal structure of a closely related compound, ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate, offers valuable insights into the likely conformation and intermolecular interactions.[10]
Expected Structural Features from a Hypothetical Crystal Structure:
-
Planarity: The thiazole ring is expected to be planar. The phenyl ring will be twisted relative to the thiazole ring to minimize steric hindrance.
-
Conformation of the Ester Group: The ethyl ester group will adopt a conformation that minimizes steric interactions with the adjacent phenyl ring.
-
Intermolecular Interactions: The amino group is a hydrogen bond donor, and the carbonyl oxygen and thiazole nitrogen are potential hydrogen bond acceptors. Therefore, hydrogen bonding is expected to play a significant role in the crystal packing.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-rays.
-
Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map and then refine the atomic positions and thermal parameters to obtain the final crystal structure.
Integrated Structural Analysis Workflow
The power of chemical structure analysis lies in the integration of data from multiple techniques. The workflow below illustrates how the information from each method is combined to arrive at a confident structural assignment.
Sources
- 1. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. Ethyl 2-Amino-4-phenylthiazole-5-carboxylate | 64399-23-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. PubChemLite - Ethyl 5-amino-2-phenylthiazole-4-carboxylate (C12H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 7. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]
- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
